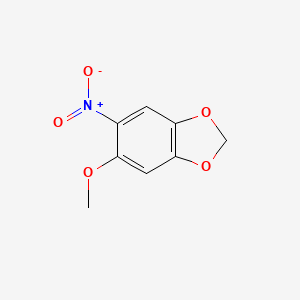

5-methoxy-6-nitro-1,3-benzodioxole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-methoxy-6-nitro-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-12-6-3-8-7(13-4-14-8)2-5(6)9(10)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDYVDORVSBOQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1[N+](=O)[O-])OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00145642 | |

| Record name | 1,3-Benzodioxole, 5-methoxy-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10310-02-8 | |

| Record name | 1,3-Benzodioxole, 5-methoxy-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010310028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC172290 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172290 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzodioxole, 5-methoxy-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Methoxy 6 Nitro 1,3 Benzodioxole

4 Methoxy (B1213986) Group Introduction Strategies

The introduction of a methoxy group onto the benzodioxole scaffold is a key step in the synthesis of this compound. Generally, this involves the methylation of a corresponding hydroxylated precursor. Common strategies include the Williamson ether synthesis, where a phenoxide ion, generated from a hydroxybenzodioxole derivative by a base, reacts with a methylating agent like methyl iodide or dimethyl sulfate.

Another approach involves the use of diazomethane, although its toxicity and explosive nature limit its application to small-scale syntheses. More modern and safer methods may employ reagents like trimethylsilyldiazomethane in the presence of a Lewis acid. The specific position of the methoxy group is dictated by the substitution pattern of the starting phenol. For the synthesis of this compound, a precursor such as 5-hydroxy-1,3-benzodioxole would be the logical starting point for the methoxylation step, prior to nitration.

5 Microwave-Assisted Synthesis Techniques for Benzodioxole Derivatives

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient synthesis of various heterocyclic compounds, including benzodioxole derivatives. tandfonline.comnih.gov This technique utilizes microwave irradiation to heat the reaction mixture directly and uniformly, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov

In the context of benzodioxole synthesis, microwave irradiation can be effectively employed for the condensation reaction between a catechol and a benzoic acid derivative in the presence of a catalyst like polyphosphoric acid. tandfonline.comtandfonline.comresearchgate.net This approach not only acts as a catalyst but can also serve as the solvent and cyclizing agent. tandfonline.comtandfonline.comresearchgate.net The benefits of this green chemistry approach include the absence of toxic solvents and a reduction in energy consumption. tandfonline.comresearchgate.net

| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis | Reference |

| Reaction Time | Several hours | 30-120 seconds | nih.govtandfonline.com |

| Energy Consumption | High | Low | tandfonline.comresearchgate.net |

| Yield | Moderate to Good | High to Excellent | tandfonline.comnih.gov |

| Solvent Use | Often requires organic solvents | Can be solvent-free or use green solvents | tandfonline.com |

6 Continuous Flow Nitration Processes in Microreactors

The nitration of aromatic compounds is a classic and industrially significant reaction, but it is often characterized by high exothermicity and the use of hazardous reagents, posing safety risks in traditional batch reactors. beilstein-journals.orgbeilstein-journals.orgresearchgate.net Continuous flow nitration in microreactors offers a safer and more efficient alternative. beilstein-journals.orgnih.gov Microreactors are miniaturized devices with small channel dimensions that provide superior heat and mass transfer, allowing for precise control over reaction conditions. beilstein-journals.orgresearchgate.net

For the synthesis of nitro-benzodioxole derivatives, a continuous flow process would involve pumping a solution of the benzodioxole precursor and a nitrating agent (typically a mixture of nitric acid and sulfuric acid) through a microreactor. beilstein-journals.orgbeilstein-journals.org The high surface-area-to-volume ratio in the microreactor allows for rapid dissipation of the heat generated during the exothermic nitration, preventing temperature spikes and reducing the formation of byproducts. beilstein-journals.orgresearchgate.net This technology leads to higher yields, improved selectivity, and enhanced safety, making it an attractive method for the production of compounds like this compound. beilstein-journals.orgresearchgate.net

Biological Activities and Pharmacological Potential

Central Nervous System (CNS) Activity and Mechanisms

Research has suggested that 5-methoxy-6-nitro-1,3-benzodioxole may exert effects on the central nervous system. ontosight.ai Some studies indicate potential psychoactive properties associated with this compound, although the precise mechanisms of action are not yet fully understood. ontosight.ai The benzodioxole family, to which this compound belongs, is known to include members with notable CNS activity. ontosight.ai

Antimicrobial Properties and Efficacy

The 1,3-benzodioxole (B145889) scaffold is a key feature in various compounds screened for antimicrobial activity. ontosight.airesearchgate.net Derivatives containing this moiety have been synthesized and evaluated for their efficacy against different bacterial strains. researchgate.net For instance, a series of 5-(Benzo[d] ontosight.ainih.govdioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives demonstrated high antibacterial activity against several Gram-positive bacteria. researchgate.net The presence of both the 1,3-benzodioxole ring and other functional groups contributes to the potential of these compounds as candidates for new antimicrobial agents. ontosight.airesearchgate.net

Anticancer and Antitumor Activities

The 1,3-benzodioxole ring is a structural component found in a variety of natural and synthetic anticancer agents, including podophyllotoxin (B1678966) and steganacin. nih.gov This has spurred research into the anticancer potential of other benzodioxole derivatives like this compound.

Derivatives of 1,3-benzodioxole have demonstrated significant cytotoxic effects against a range of human cancer cell lines. For example, newly synthesized benzodioxole-based thiosemicarbazone derivatives were evaluated for their cytotoxic effects on A549 human lung adenocarcinoma and C6 rat glioma cells. nih.gov One particular derivative, 4-(1,3-Benzodioxol-5-yl)-1-([1,1′-biphenyl]-4-ylmethylene)thiosemicarbazide, was identified as a promising anticancer agent due to its potent inhibitory effects on these cell lines and low toxicity towards normal NIH/3T3 mouse embryonic fibroblast cells. nih.gov

The cytotoxic activity of related structures further underscores the potential of this chemical class. The table below summarizes the cytotoxic activity of various compounds containing related structural motifs against different cancer cell lines.

| Compound Type | Cell Line | Activity (IC₅₀) | Reference |

| Anthraquinone Derivative 4 | MDA-MB-231 (Breast) | 14.65 ± 1.45 µM | nih.gov |

| Anthraquinone Derivative 5 | MDA-MB-231 (Breast) | 13.03 ± 0.33 µM | nih.gov |

| 5-(2-hydroxylbenzoyl)-2-phenylimidazole | HSC-2 (Oral Squamous) | High | nih.gov |

| Benzodioxole-based thiosemicarbazone 5 | C6 (Glioma) | Potent Inhibition | nih.gov |

| Benzodioxole-based thiosemicarbazone 5 | A549 (Lung) | Potent Inhibition | nih.gov |

| 5-methoxy-indole-4,7-dione (ES936) | MIA PaCa-2 (Pancreatic) | 108 nmol/L | nih.gov |

| 5-methoxy-indole-4,7-dione (ES936) | BxPC-3 (Pancreatic) | 365 nmol/L | nih.gov |

This table is interactive. You can sort and filter the data.

Several anticancer agents derived from the 1,3-benzodioxole structure, such as podophyllotoxin, exert their effects by inhibiting tubulin polymerization. nih.gov This mechanism disrupts the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. Research on new benzodioxole-based compounds continues to explore this avenue. For example, molecular docking studies on certain 3-benzyloxy chalcones containing a benzodioxole-related system revealed a stable binding to the colchicine (B1669291) binding site of tubulin. researchgate.net The inhibition of tubulin polymerization is a key antimitotic strategy, and compounds that can effectively bind to tubulin are considered promising for cancer therapy. nih.govmdpi.com

Histone deacetylase (HDAC) inhibitors are a class of anticancer agents that interfere with the function of HDAC enzymes, leading to changes in gene expression that can induce cell cycle arrest and apoptosis. nih.govnih.gov Some studies have investigated the potential of benzodioxole-containing compounds to act as HDAC inhibitors. For instance, a benzodioxole-based thiosemicarbazone derivative was investigated for its inhibitory activity against SIRT1, a class III HDAC. nih.gov The study found that the compound's effect on SIRT1 levels was dose-dependent in C6 glioma cells. nih.gov Inhibition of HDACs, particularly class I enzymes, is a recognized therapeutic strategy in oncology. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer efficacy of lead compounds. orientjchem.orgnih.gov For compounds related to this compound, the nature and position of substituents on the aromatic ring significantly influence their biological activity. nih.govresearchgate.net

The presence of methoxy (B1213986) groups is often critical for the cytotoxic activities of anticancer compounds. nih.govresearchgate.net Studies on pyrimido[4,5-c]quinolin-1(2H)-ones showed that methoxy substitutions played a crucial role in their anticancer activity. researchgate.net Similarly, the nitro group is another functional group known to be present in compounds with antiproliferative activities. nih.gov However, its effect can vary; for example, the addition of a nitro group to certain phenyl rings was found to have no effect on anticancer activity in one study. orientjchem.org The interplay between the benzodioxole core and its substituents, like the methoxy and nitro groups, is key to defining the pharmacophore responsible for anticancer effects. orientjchem.orgnih.gov

Impact of Benzodioxole Moiety on Enhancing Biological Activity

The 1,3-benzodioxole ring is a key structural feature that imparts significant pharmacological properties to a variety of compounds. Research has shown that this moiety is crucial for the biological activities of numerous molecules. For instance, the antitumor activity of certain compounds is closely linked to the presence of the methylenedioxy bridge; replacing this group with methoxy/hydroxy substituents can lead to a dramatic reduction in efficacy. chemicalbook.com

The benzodioxole structure contributes to a wide range of biological effects, including anticancer, antimicrobial, analgesic, and anti-epileptic activities. nih.gov In the field of anti-inflammatory drug design, the inclusion of a benzodioxole moiety in place of a simple phenyl ring has been shown to improve selectivity for the COX-2 enzyme, which is a key target in inflammation. acs.org Furthermore, modifying natural products that already possess a benzodioxole structure, such as piperine, has been a successful strategy to enhance their inherent antitumor properties. nih.gov The conjugation of the 1,3-benzodioxole ring with other chemical agents, such as arsenicals, has also led to the development of new compounds with potent and targeted anticancer activities. prepchem.com

Antidiabetic Potential and α-Amylase Inhibitory Effects

A key strategy in the management of type 2 diabetes is the control of postprandial hyperglycemia, the spike in blood sugar after a meal. This can be achieved by inhibiting key digestive enzymes, namely α-amylase and α-glucosidase. acs.orgnih.gov These enzymes are responsible for breaking down complex carbohydrates into absorbable glucose. acs.org By slowing down this process, α-amylase inhibitors, also known as starch blockers, can reduce the rate of glucose absorption and thus lower post-meal blood glucose levels. nih.govchemicalbook.com

While various natural and synthetic compounds have been investigated as α-amylase inhibitors, the specific evaluation of this compound in this context is not extensively documented in current literature. However, the broad biological activity of benzodioxole derivatives suggests that this chemical class could be a promising scaffold for developing new antidiabetic agents. nih.govchemsynthesis.com For example, essential oils containing other complex natural compounds have demonstrated moderate inhibitory activity against both α-amylase and α-glucosidase. nih.gov This indicates that screening various benzodioxole derivatives for their effects on these key diabetic enzymes could be a worthwhile area for future research.

Neuroprotective Potential in Neurological Disorders

Emerging research highlights the potential of benzodioxole derivatives in the treatment of neurodegenerative conditions like Parkinson's disease. acs.org Oxidative stress is a key factor in the pathogenesis of such diseases, and natural compounds with antioxidant properties are being explored for their neuroprotective effects. nih.gov

AMPA Receptor Modulation

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are critical for fast excitatory synaptic transmission in the central nervous system and are implicated in the pathology of several neurological and neuropsychiatric disorders. Modulating these receptors presents a promising therapeutic strategy.

Recent studies have focused on hybrid benzodioxole-propanamide (BDZ-P) compounds for their ability to modulate AMPA receptors and provide neuroprotection. acs.org In a 2024 study, these derivatives were evaluated for their effects on AMPA receptor subunits and their potential to treat Parkinson's disease. One compound, designated BDZ-P7, demonstrated significant inhibitory potency against various AMPA receptor subunits and partially restored locomotor functions in a mouse model of the disease. This suggests that benzodioxole-based compounds are promising candidates for the development of novel neuroprotective therapies. acs.org The potency of these compounds is influenced by their specific chemical structure, with certain substitutions on the benzodioxole ring enhancing their inhibitory effects on AMPA receptors. acs.org

Table 1: Inhibitory Effects of Benzodioxole Derivative BDZ-P7 on AMPA Receptor Subunits

| AMPA Receptor Subunit | IC₅₀ (μM) | Fold Inhibition |

|---|---|---|

| GluA1 | 3.2 | 6.5 |

| GluA2 | 3.03 | ~8.0 |

| GluA1/2 | 3.14 | 7.5 |

| GluA2/3 | 3.19 | ~7.0 |

Data sourced from a study on the neuroprotective potential of novel benzodioxole derivatives.

Auxin Receptor Agonist Activity and Root Growth Promotion

Beyond human pharmacology, benzodioxole derivatives have shown significant activity in the agricultural sphere as plant growth regulators. Auxins are a class of plant hormones that play a central role in root development. A series of novel N-(benzo[d] prepchem.comdioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized to act as auxin receptor agonists.

Through computer-aided drug discovery, a lead compound from this series, named K-10, was identified. Bioassays revealed that K-10 has a remarkable ability to promote root growth in both Arabidopsis thaliana and rice (Oryza sativa), with activity that significantly surpassed that of the commonly used synthetic auxin, 1-naphthylacetic acid (NAA). Further investigation confirmed that K-10 functions by being recognized by the auxin receptor TIR1 and enhancing auxin-related signaling responses. Molecular docking studies indicated that K-10 binds to the TIR1 receptor more strongly than NAA. These findings establish this class of benzodioxole derivatives as a promising scaffold for creating new agents to enhance crop root systems.

Other Reported Biological Activities of Benzodioxole Derivatives

Anti-inflammatory Activity

The benzodioxole moiety is a feature in compounds exhibiting significant anti-inflammatory properties. Non-steroidal anti-inflammatory drugs (NSAIDs) commonly function by inhibiting cyclooxygenase (COX) enzymes, which exist as two main isoforms, COX-1 and COX-2. acs.org

A study involving the synthesis of novel benzodioxole derivatives designed to be structurally similar to the NSAID Ketoprofen revealed their potential as COX inhibitors. Several of the synthesized compounds showed moderate activity against both COX-1 and COX-2 enzymes. acs.org Notably, many of these benzodioxole-containing compounds demonstrated better COX-2 selectivity compared to Ketoprofen, an important attribute that can lead to fewer gastrointestinal side effects. The larger size of the benzodioxole moiety compared to the phenyl group in Ketoprofen is thought to contribute to this enhanced selectivity. acs.org

Table 2: COX Inhibitory Activity of Selected Benzodioxole Derivatives

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | COX-1/COX-2 Selectivity Ratio |

|---|---|---|---|

| 3b | 1.12 | 1.3 | 0.862 |

| 3e | 2.36 | 2.73 | - |

| 4a | 1.45 | 3.34 | - |

| 4d | - | - | 1.809 |

| 4f | 0.725 | - | - |

| Ketoprofen (Control) | - | - | 0.196 |

Data from an in vitro COX inhibition assay. A higher selectivity ratio indicates greater selectivity for COX-2. Not all values were reported for all compounds. acs.org

Anticonvulsant Activity

A review of the scientific literature did not yield specific studies on the anticonvulsant activity of this compound. However, the 1,3-benzodioxole ring system is a structural feature of some anticonvulsant drugs. ijpsr.com For instance, derivatives such as 2-(1,3-benzodioxol-5-yloxy)-N'-[substituted]-acetohydrazides have been synthesized and evaluated for their potential to control partial seizures, with some compounds showing protection in the 6 Hz psychomotor seizure test. nih.gov These studies suggest that the benzodioxole moiety may be a valuable scaffold for the development of new anticonvulsant agents. ijpsr.com

| Anticonvulsant Activity of this compound | |

| Test Model | Results |

| Data not available | Data not available |

Antihypertensive Activity

There is no direct research in the reviewed scientific literature specifically investigating the antihypertensive effects of this compound. However, it is noteworthy that some nitro compounds have been explored for their potential as antihypertensive agents. nih.govresearchgate.net Additionally, some benzimidazole (B57391) derivatives, which are structurally distinct from benzodioxoles, have been developed as angiotensin II receptor blockers for the management of hypertension. nih.gov

| Antihypertensive Activity of this compound | |

| Experimental Model | Findings |

| Data not available | Data not available |

Antidepressant Activity

Specific studies on the antidepressant activity of this compound are not present in the available scientific literature. Nevertheless, some derivatives of the broader benzodioxole class have shown promise in this area. For example, a novel benzodioxan derivative, MKC-242 (5-{3-[((2S)-1,4-benzodioxan-2-ylmethyl)amino]propoxy}-1,3-benzodioxole HCl), has demonstrated antidepressant-like effects in animal models, which are thought to be mediated through its action as a serotonin (B10506) 1A receptor agonist. nih.gov

| Antidepressant Activity of this compound | |

| Assay | Results |

| Data not available | Data not available |

Immunomodulatory Effects

A thorough review of scientific literature did not reveal any studies specifically focused on the immunomodulatory effects of this compound. The field of immunomodulation is vast, with research exploring a wide range of natural and synthetic compounds for their ability to stimulate or suppress the immune system. mdpi.comnih.gov

| Immunomodulatory Effects of this compound | |

| Immune Cell Type/Model | Observed Effect |

| Data not available | Data not available |

Antiprotozoal Activity

There is a lack of specific research on the antiprotozoal activity of this compound in the reviewed literature. However, the general class of nitro compounds has been a source of interest in the development of antiparasitic drugs. nih.govresearchgate.net For instance, some imidazole (B134444) and benzimidazole N-oxide derivatives containing a nitro group have been synthesized and evaluated for their in vitro activity against protozoa such as Trypanosoma cruzi and Trichomonas vaginalis. nih.gov

| Antiprotozoal Activity of this compound | |

| Protozoan Species | Activity Metric (e.g., IC50) |

| Data not available | Data not available |

Antioxidant Properties

While direct studies on the antioxidant properties of this compound are not detailed in the available literature, the 1,3-benzodioxole scaffold is present in various compounds that have been investigated for their antioxidant potential. ontosight.ainajah.edu For example, a new 1,3-benzodioxole derivative isolated from Hypecoum erectum, Hypecoumic acid, demonstrated moderate antioxidative activity in a DPPH-scavenging assay with an IC50 of 86.3 μM. mdpi.comnih.gov Furthermore, some synthesized benzodiazepine (B76468) derivatives of benzodioxole have also shown moderate antioxidant activity. najah.eduresearchgate.net The presence of the benzodioxole ring is often associated with these antioxidant effects. ontosight.ai

| Antioxidant Properties of Benzodioxole Derivatives | |

| Compound/Assay | Result (e.g., IC50) |

| Hypecoumic acid (DPPH assay) | 86.3 μM mdpi.comnih.gov |

| Benzodiazepine derivative 7a (DPPH assay) | 39.85 µM najah.edu |

| Benzodiazepine derivative 7b (DPPH assay) | 79.95 µM najah.edu |

| This compound | Data not available |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods use the laws of quantum mechanics to model the electronic structure and predict various chemical and physical characteristics. For a substituted benzodioxole derivative such as 5-methoxy-6-nitro-1,3-benzodioxole, these calculations can elucidate the influence of the methoxy (B1213986) and nitro functional groups on the electronic environment of the aromatic system.

Semiempirical Theoretical Studies

Semiempirical quantum mechanical methods offer a computationally efficient approach to predicting molecular properties. uni-muenchen.de These methods are based on Hartree-Fock theory but simplify the calculations by using empirical parameters derived from experimental data. uni-muenchen.denumberanalytics.com This makes them significantly faster than ab initio methods, allowing for the study of large molecules and complex systems. uomustansiriyah.edu.iq Common methods include Modified Neglect of Diatomic Overlap (MNDO), Austin Model 1 (AM1), and Parametric Model number 3 (PM3). uni-muenchen.de

These methods are widely used to calculate properties such as heats of formation, molecular geometries, dipole moments, and ionization potentials. uomustansiriyah.edu.iqcnrs.fr For instance, AM1 and PM3 methods have been successfully applied to study the bond dissociation enthalpies and ionization potentials of substituted anilines, which are also aromatic amines. cnrs.fr While PM3 is often favored for its parameterization for organic molecules, AM1 can be more suitable for crowded compounds like nitroaromatics. uomustansiriyah.edu.iqmdpi.com

Although these methods are well-suited for a molecule like this compound, specific semiempirical studies on this compound are not available in the surveyed literature. Such a study would provide foundational data on its thermodynamic stability and basic geometric parameters.

Table 1: Overview of Common Semiempirical Methods

| Method | Full Name | Underlying Approximation | Key Features |

|---|---|---|---|

| MNDO | Modified Neglect of Diatomic Overlap | NDDO | Better suited for non-planar, less crowded cyclic compounds. mdpi.com |

| AM1 | Austin Model 1 | NDDO | An improvement over MNDO; better accounts for hydrogen bonding and crowded compounds. cnrs.frmdpi.com |

| PM3 | Parametric Model number 3 | NDDO | A re-parameterization of AM1, widely used for organic molecules. uomustansiriyah.edu.iqcnrs.fr |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its favorable balance of accuracy and computational cost. nih.gov It is more rigorous than semiempirical methods and is used to determine the electronic structure of molecules. mdpi.com DFT calculations can accurately predict optimized geometries, vibrational frequencies, and various electronic properties.

A typical DFT study on this compound would employ a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-31G(d,p). researchgate.netresearchgate.netinpressco.com This level of theory has been shown to provide reliable results for the geometries and electronic properties of a wide range of organic molecules, including those with donor-acceptor systems. researchgate.netinpressco.com The output of such a calculation would be a set of optimized geometric parameters, including the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure. While no specific DFT calculations for this compound are published, the table below illustrates the type of data that would be obtained.

Table 2: Representative Geometric Parameters Obtainable from DFT Calculations

| Parameter Type | Description | Example |

|---|---|---|

| Bond Length | The distance between the nuclei of two bonded atoms. | C-N (nitro group) |

| Bond Angle | The angle formed between three connected atoms. | O-N-O (nitro group) |

| Dihedral Angle | The angle between two intersecting planes, defining molecular conformation. | C-C-O-C (methoxy group) |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or ionization potential. youtube.com The LUMO is the innermost empty orbital and acts as an electron acceptor, with its energy correlating to electron affinity and electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For nitroaromatic compounds, the electron-withdrawing nitro group typically lowers the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. researchgate.net The energies of these orbitals for this compound would be calculated using methods like DFT, but specific values are not available in the searched literature.

Table 3: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

| Concept | Definition | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons; related to nucleophilicity. youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons; related to electrophilicity. youtube.comacs.org |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. researchgate.net |

Molecular Electrostatic Potential (MEP) Surfaces

A Molecular Electrostatic Potential (MEP) surface is a 3D map of the electron density of a molecule that is color-coded to represent regions of varying electrostatic potential. wolfram.com This tool is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. mdpi.com

The MEP map is typically colored so that red indicates regions of most negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue represents regions of most positive potential (electron-poor areas, susceptible to nucleophilic attack). wolfram.com Green and yellow areas represent intermediate or near-zero potential. For nitroaromatic compounds, the area around the oxygen atoms of the nitro group is expected to be strongly negative (red), highlighting its role as a key site for intermolecular interactions like hydrogen bonding. researchgate.netmdpi.com Conversely, positive potential is often found around the aromatic ring's hydrogen atoms. A detailed MEP surface for this compound would be generated from DFT calculations, but such a specific analysis has not been found in the literature.

Analysis of Dipole Moments and Charge Distributions

The distribution of electrons within a molecule is rarely uniform, especially in the presence of electronegative atoms. This uneven distribution gives rise to a molecular dipole moment and partial charges on individual atoms. Computational methods can quantify these properties, providing insight into a molecule's polarity and intramolecular electronic effects.

Partial atomic charges, often calculated using methods like Mulliken population analysis, provide a numerical value for the localized charge on each atom. researchgate.netnih.gov This analysis helps in understanding charge transfer within the molecule and identifying reactive atoms. researchgate.net For example, the nitrogen atom of the nitro group is expected to carry a partial positive charge, while the oxygen atoms carry partial negative charges. mdpi.com While DFT calculations would provide precise values for the dipole moment and atomic charges of this compound, published data for this specific compound are unavailable. figshare.comresearchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or nucleic acid. omicsonline.orgjscimedcentral.comnih.gov This method is a cornerstone of structure-based drug design, as it allows researchers to screen virtual libraries of small molecules against a biological target to identify potential drug candidates. jscimedcentral.comresearchgate.net

The docking process involves two main steps: first, a search algorithm generates a variety of possible binding poses of the ligand within the receptor's binding site. nih.gov Second, a scoring function is used to estimate the binding free energy for each pose, with lower energy values indicating more favorable binding. omicsonline.org The results can reveal key non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. jscimedcentral.com

A molecular docking study of this compound would require the 3D structure of the compound (obtainable from DFT calculations) and the crystal structure of a target protein. Such a study could reveal its potential to act as an inhibitor or modulator of a specific biological target. However, no molecular docking simulations involving this compound have been reported in the surveyed scientific literature.

Table 4: Fundamental Steps and Goals of Molecular Docking

| Step | Description | Goal |

|---|---|---|

| Receptor & Ligand Preparation | Obtaining and preparing the 3D structures of the target protein and the small molecule. | Ensure structures are in a chemically correct and computationally ready format. |

| Pose Generation | A search algorithm samples various conformations and orientations of the ligand in the receptor's binding site. | To explore the full range of possible binding modes. nih.gov |

| Scoring | A scoring function calculates the binding affinity or free energy for each generated pose. | To rank the poses and identify the most stable and likely binding mode. omicsonline.org |

| Analysis | The best-scoring poses are analyzed to identify key intermolecular interactions. | To understand the structural basis of binding and guide the design of improved molecules. jscimedcentral.com |

Ligand-Protein Interactions and Binding Affinities

The study of ligand-protein interactions is fundamental to understanding the mechanism of action of any potential therapeutic agent. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, dictate the binding affinity of a ligand to its protein target. A higher binding affinity often correlates with greater potency.

Currently, there are no published studies that specifically detail the ligand-protein interactions or the binding affinities of this compound with any biological targets. Such studies would typically involve molecular docking simulations to predict the binding pose of the compound within the active site of a protein, followed by more rigorous computational methods like molecular dynamics simulations to assess the stability of the complex and calculate binding free energies. The absence of this data means that the potential biological targets and the strength of interaction remain speculative.

Identification of Key Interacting Residues and Binding Pockets

A crucial aspect of computational drug design is the identification of key amino acid residues within a protein's binding pocket that are critical for ligand recognition and binding. Pinpointing these residues can guide the optimization of lead compounds to enhance their affinity and selectivity.

As with binding affinities, the scientific literature lacks specific studies that identify the key interacting residues or the precise binding pockets for this compound. This information is a direct output of molecular docking and dynamics simulations, which, as noted, have not been reported for this compound.

Prediction of Pharmacological Targets

In the early stages of drug discovery, computational methods can be employed to predict the likely pharmacological targets of a novel compound. This can be achieved through various in silico techniques, including reverse docking, where a compound is screened against a library of known protein structures, and pharmacophore modeling, which compares the compound's structural features to those of known active ligands.

There is no available research that computationally predicts the pharmacological targets of this compound. While some benzodioxole derivatives have been investigated for their effects on various biological systems, this specific nitro and methoxy substituted variant has not been the subject of such predictive studies.

Mechanistic Computational Studies for Chemical Reactions

Computational chemistry can also be used to elucidate the mechanisms of chemical reactions, providing insights into transition states, reaction energies, and potential byproducts. This is particularly valuable for understanding the synthesis and metabolic fate of a compound.

There are no mechanistic computational studies available in the public domain that investigate the chemical reactions involving this compound. Such studies could, for example, explore the nitration of 5-methoxy-1,3-benzodioxole or the metabolic pathways of the title compound, but this research has yet to be published.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques

Spectroscopy involves the interaction of electromagnetic radiation with matter, providing detailed information about a molecule's structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. It provides information on the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR: Proton NMR would be used to determine the number of different types of protons, their chemical environments, and their proximity to one another. For 5-methoxy-6-nitro-1,3-benzodioxole, one would expect to see distinct signals for the two aromatic protons, the methoxy (B1213986) group protons, and the methylene (B1212753) protons of the dioxole ring. The chemical shifts (δ) and coupling constants (J) would be invaluable for confirming the substitution pattern on the aromatic ring.

¹³C NMR: Carbon-13 NMR provides information on the number of different types of carbon atoms in the molecule. For this compound, distinct signals would be expected for each carbon atom in the benzodioxole ring system, the methoxy carbon, and the carbons of the functional groups.

Mass Spectrometry (HRMS, ESI-MS, LRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

Low-Resolution Mass Spectrometry (LRMS): This would provide the nominal molecular weight of the compound, confirming the expected mass.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of the molecule. This is a critical step in confirming the identity of a newly synthesized or isolated compound.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for polar molecules. It would be used to generate ions of this compound with minimal fragmentation, allowing for clear determination of the molecular ion peak. ualberta.ca

Specific mass spectrometry data, such as a full mass spectrum or high-resolution mass data for this compound, were not found in the public domain.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of different bonds are characteristic of those bonds. For this compound, one would expect to see characteristic absorption bands for:

The nitro group (NO₂) stretching vibrations (typically strong bands around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹).

The C-O-C stretching of the ether and dioxole groups.

The C-H stretching of the aromatic ring, methoxy group, and methylene group.

The C=C stretching of the aromatic ring.

Studies on related compounds like 5-nitro-1,3-benzodioxole (B1580859) have utilized FT-IR spectroscopy in conjunction with theoretical calculations to assign vibrational modes. orientjchem.orgscispace.com However, an experimental IR spectrum specifically for this compound is not documented in the available literature.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and nitro groups. The absorption of UV or visible light corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound would be expected to show absorption maxima related to the π-π* transitions of the substituted benzene (B151609) ring. The presence of the nitro and methoxy groups would influence the wavelength of maximum absorption (λmax). While UV-Vis data for 1,3-benzodioxole (B145889) and some of its derivatives are available, specific spectra for the 5-methoxy-6-nitro substituted variant are not reported. science-softcon.de

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, providing unambiguous proof of the compound's structure, including bond lengths, bond angles, and stereochemistry.

For this compound, obtaining a single crystal suitable for X-ray diffraction would provide incontrovertible evidence of its molecular structure. Crystallographic data for related nitro-substituted benzodioxole derivatives have been reported, confirming their molecular geometries. nih.govresearchgate.net However, there are no published X-ray crystallographic studies for this compound itself.

Microcrystal Electron Diffraction (MicroED) for Structural Insights

Microcrystal Electron Diffraction (MicroED) is an emerging technique that uses electron beams to determine the structure of sub-micron sized crystals. This method is particularly valuable when crystals suitable for X-ray crystallography cannot be grown. MicroED can provide high-resolution atomic structures from nanocrystals, making it a powerful tool for the structural elucidation of a wide range of organic compounds.

As with X-ray crystallography, there is no information in the scientific literature to suggest that MicroED has been used to study the structure of this compound.

Chromatographic Techniques (e.g., TLC, Column Chromatography)

Chromatographic methods are central to the isolation and purification of this compound from reaction mixtures and for assessing its purity. The selection of the stationary and mobile phases is critical and is determined by the polarity of the analyte and the other components in the mixture.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and effective qualitative tool for monitoring the progress of chemical reactions involving this compound and for preliminary purity assessment. In the analysis of related nitroaromatic compounds, silica (B1680970) gel is commonly employed as the stationary phase due to its polarity. The mobile phase, or eluent, typically consists of a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297). The ratio of these solvents is adjusted to achieve optimal separation.

For instance, in the analysis of structurally similar compounds, a mobile phase of hexane and ethyl acetate is frequently utilized. nih.gov The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. The position of the compound on the developed TLC plate is quantified by its retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. While specific Rƒ values for this compound are not extensively documented in publicly available literature, typical conditions for related compounds suggest the utility of such systems. nih.gov

Column Chromatography

For the preparative separation and purification of this compound, column chromatography is the method of choice. This technique operates on the same principles as TLC but on a much larger scale, allowing for the isolation of significant quantities of the pure compound.

Silica gel is the most common stationary phase for the purification of polar compounds like nitro-benzodioxole derivatives. The crude mixture is loaded onto the top of a column packed with silica gel, and the mobile phase is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase, leading to their separation.

In the purification of analogous compounds, such as 5-iodo-6-nitro-1,3-benzodioxole (B2599564), a mobile phase system of ethyl acetate and petroleum ether has been successfully employed. chemicalbook.com Similarly, for other related nitro compounds, various ratios of hexane and ethyl acetate have been used to achieve effective separation. nih.gov The fractions are collected as they exit the column and are typically analyzed by TLC to identify those containing the desired compound in its pure form.

The following tables provide representative data for the chromatographic separation of compounds structurally related to this compound, which can serve as a starting point for developing specific methods for this compound.

Table 1: Representative Thin-Layer Chromatography (TLC) Parameters for Related Nitro-Benzodioxole Derivatives

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (7:3 v/v) nih.gov |

| Visualization | UV light (254 nm) |

| Typical Rƒ Value | ~0.3 (for N-(5-Nitro-1,2-benzothiazol-3-yl)acetamide) nih.gov |

Table 2: Representative Column Chromatography Parameters for Purification of Related Nitro-Benzodioxole Derivatives

| Parameter | Description |

| Stationary Phase | Silica Gel (particle size typically 60-120 or 230-400 mesh) |

| Mobile Phase System 1 | Ethyl Acetate/Petroleum Ether (1:10 v/v) for 5-iodo-6-nitro-1,3-benzodioxole chemicalbook.com |

| Mobile Phase System 2 | Hexane/Ethyl Acetate (gradient from 9:1 to 7:3 v/v) for N-(5-Nitro-1,2-benzothiazol-3-yl)acetamide nih.gov |

| Mobile Phase System 3 | Hexane/Ethyl Acetate (4:1 v/v) for N-(5-Nitro-1,2-benzothiazol-3-yl)-2-phenylacetamide nih.gov |

| Detection | Typically by TLC analysis of collected fractions |

It is important to note that the optimal chromatographic conditions for this compound may vary and should be determined empirically. The data presented here for related compounds provide a solid foundation for the development of specific and efficient analytical and preparative chromatographic methods.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-methoxy-6-nitro-1,3-benzodioxole, and how do reaction conditions influence product purity?

- Methodological Answer :

Nitration of Precursors : Start with 5-methoxy-1,3-benzodioxole and introduce the nitro group using a nitrating agent (e.g., HNO₃/H₂SO₄). Monitor temperature (0–5°C) to minimize side reactions like over-nitration .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via TLC and melting point analysis.

Optimization : Adjust stoichiometry of HNO₃ to precursor (1:1.2 molar ratio) to reduce dinitro byproducts. Example yields: 60–75% .

Table 1 : Key Reaction Parameters

| Parameter | Optimal Condition | Impact on Purity |

|---|---|---|

| Temperature | 0–5°C | Minimizes decomposition |

| Nitrating Agent | HNO₃ (conc.)/H₂SO₄ | Ensures regioselectivity |

| Solvent | Dichloromethane | Enhances solubility |

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

¹H NMR : Identify methoxy protons (δ 3.8–4.0 ppm, singlet) and aromatic protons (δ 6.5–7.5 ppm, split due to nitro group’s electron-withdrawing effect) .

¹³C NMR : Detect nitro-substituted carbon (δ ~140 ppm) and benzodioxole oxygenated carbons (δ ~100–110 ppm) .

IR Spectroscopy : Confirm nitro group (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and methoxy C-O (∼1250 cm⁻¹) .

Q. What safety protocols are critical when handling nitro-substituted benzodioxole derivatives?

- Methodological Answer :

Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates .

Spill Management : Absorb spills with vermiculite/sand; avoid water to prevent contamination .

Storage : Store in airtight containers at –20°C to stabilize nitro compounds prone to decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitro group in electrophilic substitution reactions?

- Methodological Answer :

Electron Effects : The nitro group is a meta-directing, electron-withdrawing group. Use DFT calculations to map electron density (e.g., Mulliken charges) on the benzodioxole ring, predicting regioselectivity .

Kinetic Studies : Monitor reaction rates under varying temperatures to distinguish between kinetic vs. thermodynamic control. For example, bromination favors the para position to the nitro group at 25°C .

Q. How can computational methods predict substituent effects on the benzodioxole core?

- Methodological Answer :

Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-31G* level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .

Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction pathways .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

Cross-Validation : Compare NMR data with analogous compounds (e.g., 6-nitro-1,3-benzodioxole derivatives) to assign ambiguous peaks .

X-ray Crystallography : Resolve structural ambiguities by determining crystal packing and bond angles (e.g., C-O-C angles in benzodioxole: ~109°) .

Q. How can reaction conditions be optimized to minimize byproducts in multi-step syntheses?

- Methodological Answer :

DoE (Design of Experiments) : Use factorial design to test variables (temperature, catalyst loading). For example, reducing Pd/C from 5% to 2% decreases dehalogenation byproducts in coupling reactions .

In Situ Monitoring : Employ HPLC-MS to track intermediate formation and adjust reagent addition rates dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.